2-Hydroxyethyl octane-1-sulfonate

Description

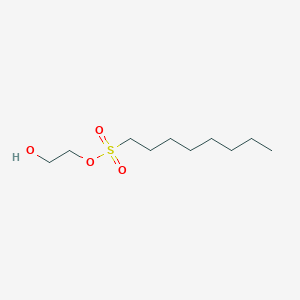

2-Hydroxyethyl octane-1-sulfonate is an organosulfur compound characterized by an octane chain linked to a sulfonate ester group, which is further bonded to a 2-hydroxyethyl moiety. Its molecular structure combines hydrophobic (alkyl chain) and hydrophilic (sulfonate and hydroxyethyl) components, making it relevant for applications requiring surfactant properties or controlled solubility.

Properties

CAS No. |

842071-44-7 |

|---|---|

Molecular Formula |

C10H22O4S |

Molecular Weight |

238.35 g/mol |

IUPAC Name |

2-hydroxyethyl octane-1-sulfonate |

InChI |

InChI=1S/C10H22O4S/c1-2-3-4-5-6-7-10-15(12,13)14-9-8-11/h11H,2-10H2,1H3 |

InChI Key |

ZVUMCNWULASPQB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCS(=O)(=O)OCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxyethyl octane-1-sulfonate can be synthesized through the reaction of octane-1-sulfonyl chloride with ethylene glycol. The reaction typically occurs under basic conditions, often using a base such as sodium hydroxide to facilitate the reaction. The general reaction scheme is as follows:

[ \text{Octane-1-sulfonyl chloride} + \text{Ethylene glycol} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous addition of ethylene glycol to a solution of octane-1-sulfonyl chloride under controlled temperature and pressure conditions. The reaction mixture is then neutralized, and the product is purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl octane-1-sulfonate undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Substitution: Nucleophiles such as amines or alcohols can react with the sulfonate group under basic conditions.

Major Products

Oxidation: The major product is 2-oxoethyl octane-1-sulfonate.

Substitution: Depending on the nucleophile, products can include sulfonamide or sulfonate ester derivatives.

Scientific Research Applications

2-Hydroxyethyl octane-1-sulfonate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in cell culture media to improve cell growth and viability.

Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

Industry: Utilized in the formulation of detergents, emulsifiers, and personal care products.

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl octane-1-sulfonate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is crucial in its applications in detergents and emulsifiers.

Comparison with Similar Compounds

Sodium Alkyl Sulfonates

Examples :

- Sodium 1-heptanesulfonate (CAS 22767-50-6)

- Sodium 1-hexanesulfonate (CAS 2832-45-3)

- Sodium 2-methylprop-2-ene-1-sulphonate (CAS 1561-92-8)

Key Comparisons :

| Property | 2-Hydroxyethyl Octane-1-Sulfonate | Sodium Alkyl Sulfonates |

|---|---|---|

| Solubility | Moderate in polar solvents | High water solubility |

| Counterion | Hydroxyethyl ester | Sodium (ionic) |

| Alkyl Chain Length | C8 | C6 (hexane), C7 (heptane) |

| Applications | Specialty surfactants, coatings | Detergents, ion-pair reagents |

Hydroxyethyl-Containing Compounds

Examples :

- Poly(2-hydroxyethyl methacrylate) (HEMA)

- Etophylline (7-(2-Hydroxyethyl)-1,3-dimethylxanthine)

Key Comparisons :

| Property | This compound | HEMA | Etophylline |

|---|---|---|---|

| Functional Groups | Sulfonate, hydroxyethyl | Methacrylate, hydroxyethyl | Xanthine, hydroxyethyl |

| Reactivity | Acidic sulfonate group | Polymerizable double bond | Pharmacological activity |

| Applications | Industrial surfactants | Biomedical hydrogels | Bronchodilator drug |

Aromatic Sulfonates

Example :

- Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2)

Key Comparisons :

| Property | This compound | Aromatic Sulfonates |

|---|---|---|

| Structure | Aliphatic alkyl chain | Naphthalene ring |

| Solubility | Moderate in organic solvents | High water solubility |

| Applications | Surfactants, emulsifiers | Dyes, catalysts |

- Aromatic sulfonates exhibit higher thermal stability and water solubility due to conjugated π-systems and multiple sulfonate groups .

Research Findings and Data

Hydrogen-Bonding and Hydration Behavior

Toxicity and Environmental Impact

- Sodium alkyl sulfonates (C6–C8) are generally low-toxicity surfactants, whereas phosphonofluoridates (e.g., O-1-Ethylhexyl ethylphosphonofluoridate) are highly toxic due to their neurotoxic activity . This compound’s ester linkage may reduce acute toxicity compared to ionic sulfonates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.